molecular formula C19H17ClN2O3 B2640127 Methyl 4-((5-chloro-2-methoxyphenyl)amino)-8-methylquinoline-2-carboxylate CAS No. 1226430-05-2

Methyl 4-((5-chloro-2-methoxyphenyl)amino)-8-methylquinoline-2-carboxylate

Cat. No. B2640127
M. Wt: 356.81
InChI Key: PATNXVBPPGVGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the various functional groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, with the various functional groups attached at the specified positions. The presence of these groups would likely result in a highly polar molecule, with potential for hydrogen bonding due to the amino group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could act as a base or nucleophile in reactions, while the carboxylate ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and the aromatic quinoline ring would likely result in a relatively high melting point and boiling point for this compound .

Scientific Research Applications

Synthetic Applications and Chemical Properties A study explored the preparation of 4-substituted 3-amino-2-chloropyridines, demonstrating a novel method for synthesizing an isoquinoline analogue of Nevirapine from 4-amino-3-chloroisoquinoline, indicating the compound's utility in synthesizing complex molecules (Bakke & Říha, 2001). Similarly, a study on the corrosion inhibition effects of certain Schiff bases on mild steel highlights the compound's potential in materials science, showing its surface adsorption properties and protective capabilities (Prabhu et al., 2008).

Antimicrobial and Anticancer Activities Research into the antimicrobial activities of 1,2,4-triazole derivatives, including those related to the compound , has revealed some derivatives possessing good to moderate activities against various microorganisms, showcasing its potential as a basis for antimicrobial agents (Bektaş et al., 2007). Additionally, derivatives of this compound have been studied for their potent apoptosis-inducing capabilities, highlighting their potential as anticancer agents. One study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate due to its potent apoptosis induction and excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Catalysis and Material Science The compound's analogues have been utilized in the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of ruthenium catalysts, demonstrating its relevance in catalytic processes and the synthesis of amines (Watanabe et al., 1984). Furthermore, its derivatives have shown potential in dental plaque inhibition studies, indicating applications in dental health and hygiene (Warner et al., 1975).

Safety And Hazards

As with any chemical compound, handling “Methyl 4-((5-chloro-2-methoxyphenyl)amino)-8-methylquinoline-2-carboxylate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and development of quinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses as a pharmaceutical .

properties

IUPAC Name

methyl 4-(5-chloro-2-methoxyanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-5-4-6-13-14(10-16(19(23)25-3)22-18(11)13)21-15-9-12(20)7-8-17(15)24-2/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATNXVBPPGVGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate

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